![molecular formula C15H20O4 B15161310 Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate CAS No. 143260-87-1](/img/structure/B15161310.png)
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate typically involves esterification reactions. One common method is the reaction between 2-(2-ethoxy-2-oxoethyl)benzoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2-ethoxy-2-oxoethyl)benzoic acid.
Reduction: 2-(2-ethoxy-2-hydroxyethyl)phenylpropanol.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The ester group can be hydrolyzed by esterases, releasing the active phenylpropanoate moiety, which can then interact with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate: Similar structure but contains a sulfur atom.
Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate: Contains an amino group instead of a phenyl group.
Uniqueness
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate is unique due to the presence of both the phenyl group and the ester functionality
Eigenschaften
CAS-Nummer |
143260-87-1 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate |
InChI |
InChI=1S/C15H20O4/c1-3-18-14(16)10-9-12-7-5-6-8-13(12)11-15(17)19-4-2/h5-8H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
WQKZDJNPCRAQLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC=CC=C1CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)

![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
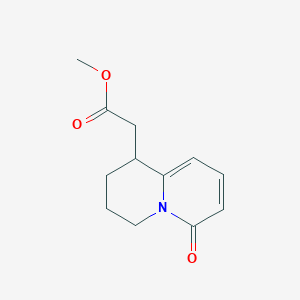
diphenylsilane](/img/structure/B15161260.png)
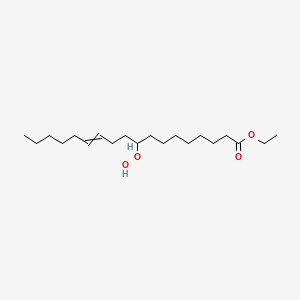
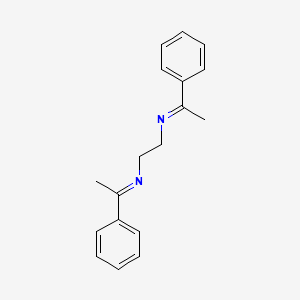
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
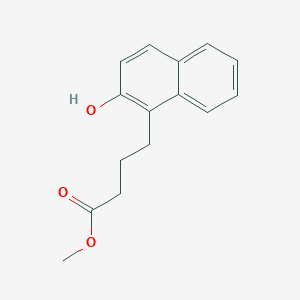
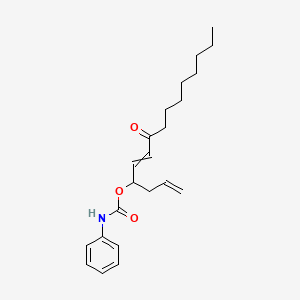
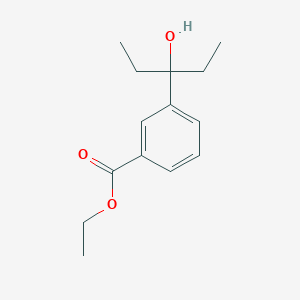
![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)
